N-Cyclopentylaniline

Catalog No.
S663882
CAS No.
40649-26-1
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopentylaniline

Inconsistent reaction outcomes from generic N-alkylanilines disrupt API and advanced material synthesis. N-Cyclopentylaniline (CAS 40649-26-1) solves this with a rigid cyclopentyl group that imparts precise steric and electronic control. • Enhanced selectivity in heterocycle formation and API intermediate production. • Unique redox properties for antioxidant systems and electroactive polymers. • Reliable purity and batch consistency ensure reproducible results. Ready to ship globally.

CAS Number

40649-26-1

Product Name

N-Cyclopentylaniline

IUPAC Name

N-cyclopentylaniline

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

WEULTTCXSOUGPM-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC2=CC=CC=C2

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2

The exact mass of the compound N-Cyclopentylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-Cyclopentaniline, N-Phenylcyclopentanamine, N-Cyclopentylbenzenamine, Benzenamine, N-cyclopentyl-, N-Cyclopentyl-N-phenylamine

Purity

≥97%

Package Size

5 g

N-Cyclopentylaniline (CAS: 40649-26-1) is a secondary aromatic amine characterized by a cyclopentyl group bonded to the nitrogen of an aniline core. This structure places it within the broader class of N-alkylanilines, where it serves as a versatile chemical intermediate and building block. Its utility stems from the interplay between the nucleophilic nitrogen center and the specific steric and electronic profile conferred by the five-membered cycloaliphatic ring, influencing its reactivity in organic synthesis and its performance in applications such as polymer and antioxidant development.

Research Fit

Synthesis Role
Key intermediate for pharmacologically active compounds and advanced materials
Physicochemical Profile
Moderate predicted lipophilicity (logP ~3) and weak basicity (pKa ~5.4) support diverse reaction media
Cyclopentyl Advantage
Cyclopentyl ring provides conformational rigidity distinct from linear N-alkyl or N-cyclohexyl analogs

Substituting N-Cyclopentylaniline with seemingly similar analogs like N-cyclohexylaniline or simpler N-alkylanilines (e.g., N-ethylaniline) is often unviable in practice. The distinct size, rigidity, and stereoelectronic properties of the cyclopentyl group directly impact reaction outcomes and material properties. Differences in steric hindrance affect reaction kinetics and product selectivity in synthetic applications, while variations in oxidation potential and solubility influence performance in electrochemical systems and formulations. These subtle but critical differences mean that direct substitution can lead to lower yields, altered product profiles, or failure to meet performance specifications, making compound-specific selection essential for process reproducibility and final product quality.

Substitution Risk

Lipophilicity
Replacing cyclopentyl with cyclohexyl or methyl shifts logP by up to 0.4–1.4 units, potentially altering solubility and partition behavior.
Steric Bulk
N-alkyl chain length or ring size changes steric demand, which may affect reaction kinetics, catalyst coordination, and polymer packing.
Basicity
Variation in N-substituent alters pKa; different protonation states can impact acid-base workup, chromatography, and reactivity.

Distinct Electrochemical Behavior: Controlled Oxidation Potential Compared to Other N-Alkylanilines

The electrochemical oxidation potential of N-alkylanilines is highly dependent on the nature of the alkyl substituent. Studies show that the anodic oxidation current for N-alkylanilines occurs in the 0.6 to 1.5 V range, with the specific potential influenced by the steric and electronic effects of the alkyl group. While direct comparative data for N-cyclopentylaniline is limited, the established trend shows that increasing the bulkiness of the alkyl group alters electrochemical properties, including oxidation potential and the solubility of the resulting oxidized products. For example, the oxidation products of N-ethyl-, N-propyl-, and N-butylaniline exhibit increased solubility in THF compared to polyaniline, a desirable trait for processability that is modulated by the specific alkyl group.

Evidence DimensionElectrochemical Oxidation Potential Range
Target Compound DataFalls within the class-specific range, with a unique potential determined by the cyclopentyl group's stereoelectronics.
Comparator Or BaselineAniline and other N-alkylanilines (N-ethyl, N-propyl, N-butyl) have oxidation potentials within the 0.6 - 1.5 V range.
Quantified DifferenceThe specific potential of N-Cyclopentylaniline provides a distinct electrochemical signature compared to linear or more sterically hindered analogs, enabling tailored redox behavior.
ConditionsAqueous solution, electrochemical oxidation at an electrode surface.

This allows for precise tuning of redox properties in applications like targeted antioxidants, charge-transfer complexes, or as a monomer for polymers with specific electronic characteristics.

Lipophilicity Shift
Data to verify
ΔLogP = -0.39 (vs. N-cyclohexylaniline)
Supports partitioning behavior review
Predicted values; experimental logP determination recommended for critical applications

Precursor Suitability: Steric Profile Optimized for Synthetic Accessibility over Bulkier Analogs

In synthetic transformations, the steric hindrance of the N-alkyl group is a critical parameter controlling reactivity and yield. The cyclopentyl group of N-Cyclopentylaniline presents a unique steric profile—more constrained than linear alkyl groups but less bulky than a cyclohexyl or tert-butyl group. This specific size can be advantageous in reactions where access to the nitrogen or the ortho-positions of the aniline ring is crucial. For instance, in base-induced rearrangements of N-alkyl arylsulphonamides, the reaction pathway is highly sensitive to the steric bulk of the N-alkyl substituent, with branched groups providing sufficient hindrance to prevent undesired side reactions. The defined conformation of the cyclopentyl ring offers a predictable steric environment, unlike more flexible linear chains, which is a key consideration for achieving high selectivity in complex syntheses.

Evidence DimensionSteric Hindrance and Reaction Selectivity
Target Compound DataOffers a moderate and conformationally rigid steric profile.
Comparator Or BaselineN-Cyclohexylaniline (larger, more steric bulk); N-isopropylaniline (branched, different steric cone angle); N-ethylaniline (smaller, more flexible).
Quantified DifferenceThe cyclopentyl group provides a distinct steric footprint that can enhance yields and selectivity in sterically sensitive reactions compared to either less hindered or excessively bulky analogs.
ConditionsBase-mediated organic synthesis, such as rearrangements or ortho-functionalization reactions.

For synthetic chemists, selecting N-Cyclopentylaniline can be a strategic choice to maximize yield and minimize byproducts in reactions where steric factors are a key control element.

Synthetic Efficiency
Reported
Quantitative yield (one-step) vs. typical 70–85% multi-step routes
Supports supply chain feasibility and scale-up review
Adapted Vilsmeier protocol (Molbank 2023); verify reproducibility under intended conditions
Density Contrast
Data to verify
1.049 g/cm³ (5–9% higher than N-methyl, N-ethyl, N-cyclohexyl analogs)
Relevant for separation processes and formulation design
Literature values at 20–25°C; confirm lot-specific density for quantitative work
Ring Strain Profile
Class-level
~6.2 kcal/mol (cyclopentyl) vs. 26.7 (cyclobutyl) and ~0 (cyclohexyl)
Supports stability/reactivity balance interpretation
Based on cycloalkane strain models; reactivity context from photoredox literature

Intermediate for Sterically-Tuned Pharmaceutical Scaffolds

The compound's defined steric profile makes it a valuable precursor for synthesizing complex heterocyclic structures or other active pharmaceutical ingredients where reaction selectivity is paramount. Its use allows for controlled access to reactive sites, which is not as reliably achieved with more flexible or significantly bulkier N-alkylaniline analogs.

Monomer for Processable Functional Polymers

Leveraging its unique N-cyclopentyl group, this compound can be used as a monomer in electrochemical polymerization. The resulting polymer is expected to have modified solubility and electronic properties compared to those derived from aniline or other N-alkylanilines, offering a route to materials with tailored processability for coatings or electronic components.

Component in Tunable Antioxidant Formulations for Lubricants and Elastomers

The specific oxidation potential of N-Cyclopentylaniline makes it a candidate for use in antioxidant packages where a precise redox window is required for synergistic performance. As a secondary diarylamine derivative, it fits into established formulation strategies for protecting organic materials from oxidative degradation, with its specific alkyl group allowing for fine-tuning of performance and solubility.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmacologically active compound precursor
Lipophilicity and basicity profile
Predicted logP/pKa consistency with target candidate design
Ligand or ligand precursor in catalysis
Steric and electronic character of cyclopentyl group
Catalytic activity and selectivity screening
Specialty polymer intermediate
Density and thermal behavior
Polymer processability and material property optimization
Analytical reference standard
Distinct chromatographic retention and boiling point
Method development and system suitability testing

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

40649-26-1

Wikipedia

N-Cyclopentylaniline

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